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H-Asn-gly-ala-lys-ala-leu-met-gly-gly-his-gly-ala-thr-lys-val-met-val-gly-ala-ala-ala-OH - 150469-23-1

H-Asn-gly-ala-lys-ala-leu-met-gly-gly-his-gly-ala-thr-lys-val-met-val-gly-ala-ala-ala-OH

Catalog Number: EVT-1463253
CAS Number: 150469-23-1
Molecular Formula: C80H138N26O24S2
Molecular Weight: 1912.262
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Prion Protein Fragments and Their Biomedical Relevance

Overview of Prion Proteins: Structural and Functional Roles in Neurodegenerative Diseases

Prion proteins (PrP) are central to transmissible spongiform encephalopathies (TSEs), where the misfolded scrapie isoform (PrPSc) propagates by inducing conformational changes in the cellular prion protein (PrPC). PrPC is a glycophosphatidylinositol (GPI)-anchored glycoprotein predominantly expressed in neuronal and hematopoietic cells [3] [6]. Its native structure contains a disordered N-terminal domain and a globular C-terminal domain with three α-helices and two β-strands. Pathological conversion to PrPSc involves a shift from α-helical to β-sheet-rich conformations, leading to aggregation, fibril formation, and neuronal toxicity [3] [7].

Prion diseases exemplify protein-misfolding disorders with parallels to Alzheimer’s and Parkinson’s diseases. Like amyloid-β (Aβ) and α-synuclein, PrPSc aggregates exhibit strain diversity, where distinct conformers produce varying neuropathological phenotypes. These aggregates drive neurodegeneration through spongiform vacuolation, synaptic dysfunction, and mitochondrial apoptosis [3] [6]. Platelets, which express PrPC, serve as peripheral models for neuronal studies due to shared biochemical pathways in prion-induced toxicity [1] [7].

Table 1: Key Structural Domains of PrP and Pathological Features

Domain/RegionStructural CharacteristicsRole in Pathogenesis
N-terminal domainDisordered, octapeptide repeatsBinds copper; redox modulation
C-terminal domainGlobular (α-helices 1–3, β-strands 1–2)Stability; misfolding initiates β-sheet aggregation
Helix 1Amino acids 144–154Misfolding core region
Fragment 106–126Amyloidogenic β-sheet coreNeurotoxic; activates inflammasomes

Significance of Prion Protein Fragment 106–126 in Pathological Aggregation

The synthetic peptide PrP(106–126) (sequence: KTNMKHMAGAAAAGAVVGGLG) recapitulates key pathological features of full-length PrPSc. Its hydrophobic AGAAAAGA motif and C-terminal glycine-rich segment confer protease resistance and β-sheet propensity, enabling spontaneous fibrillization [1] [4] [7]. This fragment induces:

  • Mitochondrial Toxicity: Rapid depolarization of mitochondrial membranes, cytochrome c release, and caspase activation in neuronal cells [4] [9].
  • Inflammasome Activation: In platelets, it triggers NLRP3 inflammasome assembly via reactive oxygen species (ROS), leading to caspase-1 activation and interleukin (IL)-1β maturation [1] [7].
  • Cellular Aggregates: Promotes platelet-monocyte/neutrophil complexes, amplifying systemic inflammation [7].

Biophysical studies reveal that residues 113–120 (AGAAAAGA) form a rigid hydrophobic core, while glycine residues enhance flexibility and solvent exposure. This dual property enables cross-seeding with other amyloidogenic proteins like Aβ, suggesting shared aggregation mechanisms [3] [6]. Inhibitors like epigallocatechin-3-gallate (EGCG) disrupt its β-sheet structure, mitigating neurotoxicity and inflammasome signaling [1] [7].

Table 2: Functional Properties of PrP(106–126) vs. Scrambled Variant

PropertyPrP(106–126)Scrambled Sequence
SequenceKTNMKHMAGAAAAGAVVGGLGNGAKALMGGHGATKVMVGAAA-OH
β-Sheet PropensityHigh (AGAAAAGA motif)Disrupted (no contiguous hydrophobic core)
Hydrophobicity Index0.75 (normalized scale)0.52
Inflammasome ActivationRobust NLRP3/ASC/caspase-1 colocalizationReduced ROS generation & caspase-1 activity
CytotoxicityEC₅₀: 80 μM (SH-SY5Y cells)EC₅₀: >200 μM (predicted)

Rationale for Studying Scrambled Sequences: Comparative Insights into Aggregation Mechanisms

Scrambled peptides, like the target compound H-Asn-Gly-Ala-Lys-Ala-Leu-Met-Gly-Gly-His-Gly-Ala-Thr-Lys-Val-Met-Val-Gly-Ala-Ala-Ala-OH (derived from PrP(106–126)), retain identical amino acid composition but alter residue order. This disrupts:

  • Hydrophobic Patches: The original AGAAAAGA motif forms a contiguous hydrophobic core critical for nucleation. Scrambling disperses these residues (e.g., Ala at positions 3, 5, 17–19), impairing β-sheet stacking [7] [10].
  • Charge Distribution: Lysine residues (positions 4, 13) flanking hydrophobic segments in PrP(106–126) stabilize fibrils via salt bridges. Scrambling repositions Lys, potentially altering electrostatic interactions [8] [10].
  • Glycine Flexibility: Glycine residues (positions 2, 8, 9, 11) in the scrambled sequence may enhance conformational entropy but reduce alignment needed for cross-β formation [10].

Comparative studies of wild-type and scrambled peptides reveal sequence-dependent aggregation kinetics. For example:

  • PrP(106–126) forms Thioflavin T-positive fibrils within 24 hours, while scrambled variants show delayed or absent fibrillization.
  • The scrambled peptide exhibits reduced binding to lipid bilayers due to disrupted amphipathicity [1].

Such analyses identify "aggregation hotspots" (e.g., methionine-valine-glycine clusters) and inform inhibitor design targeting β-sheet nucleation. Additionally, they elucidate how prion strains with identical sequences but distinct topologies produce divergent pathologies [3] [6].

Table 3: Aggregation Kinetics of PrP(106–126) vs. Scrambled Peptide

ParameterPrP(106–126)Scrambled Sequence
Lag Phase4 ± 1 hours>24 hours
Fibril Yield85% (at 48 hours)<15%
Critical Concentration25 μMUndetectable
ROS Induction3.5-fold increase1.2-fold increase

Properties

CAS Number

150469-23-1

Product Name

H-Asn-gly-ala-lys-ala-leu-met-gly-gly-his-gly-ala-thr-lys-val-met-val-gly-ala-ala-ala-OH

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

Molecular Formula

C80H138N26O24S2

Molecular Weight

1912.262

InChI

InChI=1S/C80H138N26O24S2/c1-38(2)28-54(103-68(117)45(11)96-73(122)50(20-16-18-24-81)99-67(116)42(8)93-58(110)34-87-70(119)49(83)30-56(84)108)76(125)100-52(22-26-131-14)71(120)88-32-57(109)86-33-61(113)98-55(29-48-31-85-37-91-48)72(121)89-35-59(111)94-43(9)69(118)106-64(47(13)107)79(128)101-51(21-17-19-25-82)74(123)105-63(40(5)6)78(127)102-53(23-27-132-15)75(124)104-62(39(3)4)77(126)90-36-60(112)92-41(7)65(114)95-44(10)66(115)97-46(12)80(129)130/h31,37-47,49-55,62-64,107H,16-30,32-36,81-83H2,1-15H3,(H2,84,108)(H,85,91)(H,86,109)(H,87,119)(H,88,120)(H,89,121)(H,90,126)(H,92,112)(H,93,110)(H,94,111)(H,95,114)(H,96,122)(H,97,115)(H,98,113)(H,99,116)(H,100,125)(H,101,128)(H,102,127)(H,103,117)(H,104,124)(H,105,123)(H,106,118)(H,129,130)/t41-,42-,43-,44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1

InChI Key

NTFZQRPSWWDRPI-MBNDGZRNSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NCC(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)N

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